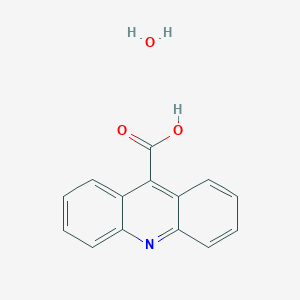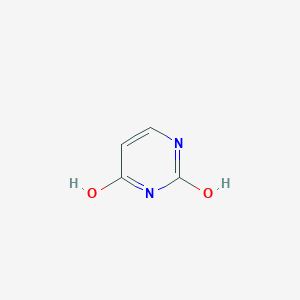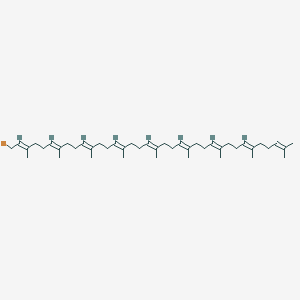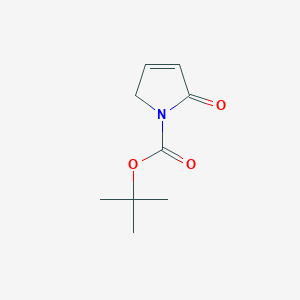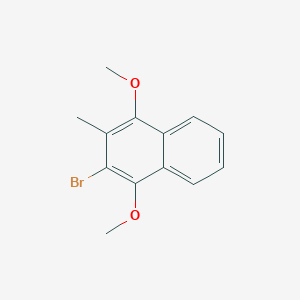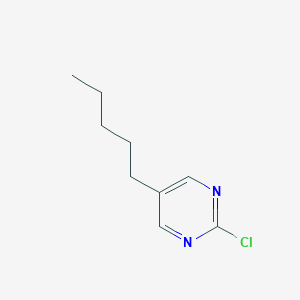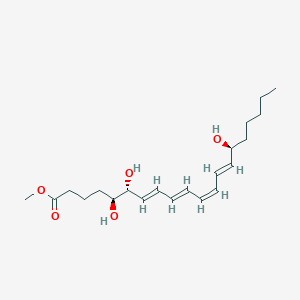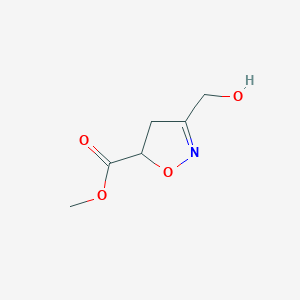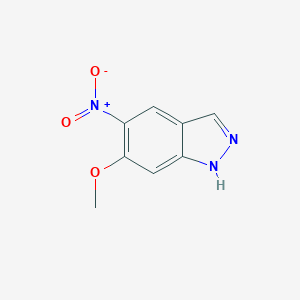
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-, commonly known as Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of medicinal chemistry and drug discovery due to its ability to inhibit the activity of various enzymes and proteins.
Mechanism Of Action
The mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the formation of a covalent bond between the compound and the active site of the target enzyme or protein. This covalent bond disrupts the normal activity of the enzyme or protein, leading to its inhibition.
Biochemical And Physiological Effects
The biochemical and physiological effects of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride depend on the specific enzyme or protein that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects in the treatment of depression.
Advantages And Limitations For Lab Experiments
One of the main advantages of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride is its ability to selectively inhibit the activity of specific enzymes and proteins. This selectivity can be useful in the development of novel therapeutic agents that target specific disease pathways. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride. One potential direction is the development of novel therapeutic agents that target specific disease pathways. Another potential direction is the study of the compound's potential toxicity and its effects on various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride and its potential applications in scientific research.
Synthesis Methods
The synthesis of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the reaction between 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then reacted with propargyl bromide to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether, which is subsequently treated with hydrochloric acid to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride.
Scientific Research Applications
Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes and proteins play important roles in various physiological processes, and their inhibition can have significant therapeutic effects.
properties
CAS RN |
145427-95-8 |
|---|---|
Product Name |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)- |
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-ynoxymethanimine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-6-13-10-7-9-4-3-5-11(12)8-9;/h1,4,7,12H,3,5-6,8H2;1H/b10-7+; |
InChI Key |
WBOUJGLQXVBYAT-HCUGZAAXSA-N |
Isomeric SMILES |
C#CCO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
C#CCON=CC1=CCCN(C1)O.Cl |
Canonical SMILES |
C#CCON=CC1=CCCN(C1)O.Cl |
synonyms |
1-Hydroxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-propynyloxim e hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



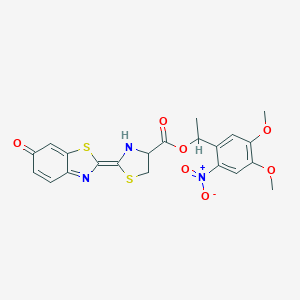
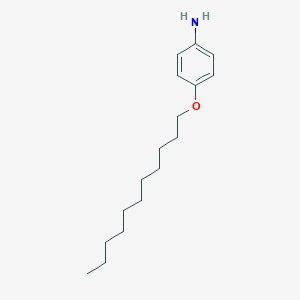
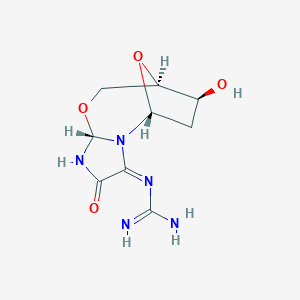

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
